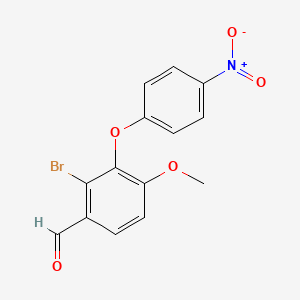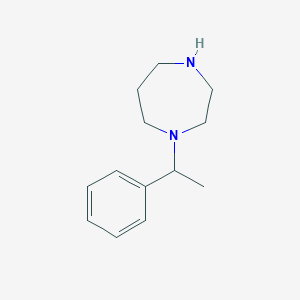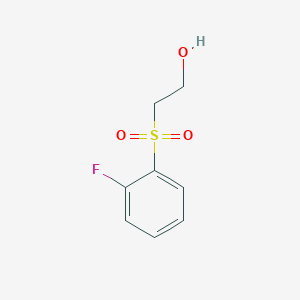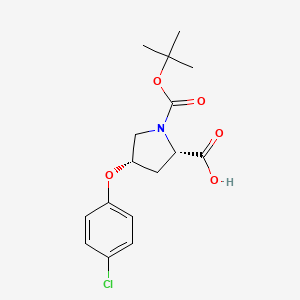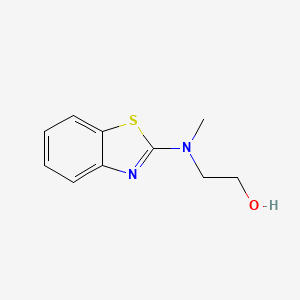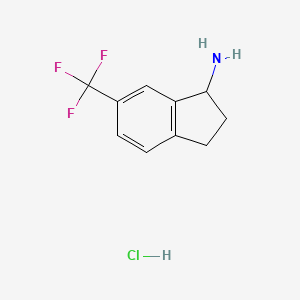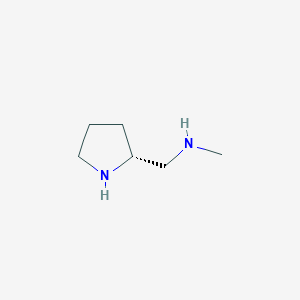
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin
Vue d'ensemble
Description
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin (Hexa-MCD) is a cyclic oligosaccharide composed of six glucose units linked by α-1,4 glycosidic bonds. It is a member of the cyclodextrin family, which is a group of cyclic oligosaccharides with a hydrophobic cavity surrounded by a hydrophilic outer surface. Hexa-MCD has a variety of applications in the fields of biochemistry, drug delivery, and molecular recognition.
Applications De Recherche Scientifique
Crystal Structure Analysis
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin, referred to as methyl-α-CDx, has been extensively studied for its crystal structure. Research reveals that methyl-α-CDx forms inclusion complexes with various molecules, such as p-nitrophenol and benzaldehyde. These complexes have a characteristic shape of a truncated hexagonal cone, in which guest molecules like p-nitrophenol and benzaldehyde are inserted. The studies provide detailed insights into the molecular geometry and interactions within these complexes (Harata, Uekama, Otagiri, & Hirayama, 1982).
Enzymatic Reaction Influence
Methyl-α-CDx and its derivatives have been investigated for their influence on enzymatic reactions. A study showed that these compounds can behave like classical inhibitors of enzymatic reactions due to their ability to form inclusion complexes. This capability affects substrate concentration and the flexibility of enzyme molecules, demonstrating the potential of cyclodextrins in modulating enzymatic activities (Gubica, Pełka, Pałka, Temeriusz, & Kańska, 2011).
Chiral Separation
Research has also shown the application of methyl-α-CDx in chiral separation. It has been used in crystalline inclusion complexes with chiral molecules like mandelic acid, displaying different structural configurations for S- and R- enantiomers. These findings highlight the potential of methyl-α-CDx in chiral recognition and separation processes (Harata, Uekama, Otagiri, & Hirayama, 1987).
Interaction with Substituted Benzenes
Methyl-α-CDx's interaction with substituted benzenes has been studied using circular dichroism spectroscopy. This research helps to understand the host-guest interaction dynamics and the thermodynamics of complex formation, which are crucial for developing new molecular recognition systems (Harata, Tsuda, Uekama, Otagiri, & Hirayama, 1988).
Capillary Electrophoresis Applications
Methyl-α-CDx has been utilized in capillary electrophoresis for enantiomer separations. Its unique molecular structure enables the separation of different drug enantiomers, highlighting its potential in analytical chemistry and pharmaceutical research (Koppenhoefer, Zhu, Jakob, Wuerthner, & Lin, 2000).
Mécanisme D'action
Target of Action
The primary target of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin (Me18-α-CD) is the oxidized iodide species . This compound is utilized in the host-guest complexation with these species .
Mode of Action
The interaction of Me18-α-CD with the oxidized iodide species results in the formation of a Me18-α-CD–pentaiodide (I5−) complex . This complexation is in remarkable contrast to the previously reported triiodide complex α-CD–I3− .
Biochemical Pathways
The formation of the Me18-α-CD–I5− complex affects the solution equilibrium of the redox couples . The chemical structure of the host compounds can be tuned to control this equilibrium .
Result of Action
The result of the action of Me18-α-CD is the enhancement of the Seebeck coefficient of the I−/I3− thermocell . A large Seebeck coefficient (Se) of 1.9 mV K−1 was recorded for the I−/I3− thermocell by utilizing the host-guest complexation of Me18-α-CD with the oxidized iodide species .
Action Environment
The action of Me18-α-CD is influenced by environmental factors such as the presence of an electrolyte like potassium chloride . The precipitation of the α-CD–I3− complex in the presence of an electrolyte is a problem in thermocells . This issue was solved by using me18-α-cd as a host compound .
Analyse Biochimique
Biochemical Properties
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin plays a significant role in biochemical reactions due to its ability to form host-guest complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For example, it can form complexes with oxidized iodide species, enhancing the stability and performance of thermocells . The host-guest complexation of this compound with biomolecules can modulate their activity, stability, and solubility, making it a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes by interacting with cell membranes and intracellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form complexes with specific biomolecules can alter their availability and activity within the cell, leading to changes in cellular function. Additionally, this compound can modulate the permeability of cell membranes, impacting the transport of ions and molecules across the membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form host-guest complexes with various biomolecules. This complexation can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s interactions with biomolecules are primarily driven by non-covalent forces, such as hydrogen bonding and hydrophobic interactions. These interactions can stabilize or destabilize specific biomolecules, influencing their activity and function within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in aqueous solutions and its ability to form stable complexes with biomolecules contribute to its long-term effects on cellular function. Studies have shown that the absence of precipitation in the this compound and iodide system enhances the temporal stability of its power output in thermocells . This stability is crucial for maintaining consistent biochemical effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may enhance the activity and stability of specific biomolecules, leading to beneficial effects on cellular function. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular membranes or interfering with essential biochemical pathways. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to form complexes with biomolecules can influence metabolic flux and metabolite levels within the cell. For example, this compound can modulate the activity of enzymes involved in redox reactions, impacting the overall metabolic balance . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The ability of this compound to form stable complexes with biomolecules can also influence its distribution, ensuring targeted delivery to specific sites within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects. Understanding the subcellular distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin can be achieved through the methylation of alpha-cyclodextrin using methyl iodide in the presence of a base.", "Starting Materials": [ "Alpha-cyclodextrin", "Methyl iodide", "Base (such as potassium hydroxide or sodium hydroxide)", "Solvent (such as dimethyl sulfoxide or dimethylformamide)" ], "Reaction": [ "Alpha-cyclodextrin is dissolved in the solvent.", "Methyl iodide is added to the solution.", "The base is added to the solution to initiate the reaction.", "The reaction mixture is stirred at a specific temperature for a specific time.", "The product is isolated and purified using techniques such as precipitation, filtration, and chromatography." ] } | |
| 68715-56-0 | |
Formule moléculaire |
C50H88O27 |
Poids moléculaire |
1121.2 g/mol |
Nom IUPAC |
(1S,3S,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-33,34,35,36,37,38,39,40,41,42-decamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
InChI |
InChI=1S/C50H88O27/c1-51-19-25-31-36(56-6)42(62-12)47(69-25)75-33-27(21-53-3)71-49(44(64-14)38(33)58-8)77-35-29(23-55-5)72-50(45(65-15)40(35)60-10)76-34-28(22-54-4)70-48(43(63-13)39(34)59-9)74-32-26(20-52-2)68-46(41(61-11)37(32)57-7)67-24-16-17-30(73-31)66-18-24/h24-50H,16-23H2,1-15H3/t24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50+/m0/s1 |
Clé InChI |
KYMXAKSTRFKCOI-XJKUUVBXSA-N |
SMILES isomérique |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@H]7CC[C@@H](O2)OC7)COC)COC)COC)COC)OC)OC |
SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7[CH][CH]C(O2)O[CH]7)COC)COC)COC)COC)OC)OC |
SMILES canonique |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7CCC(O2)OC7)COC)COC)COC)COC)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)
